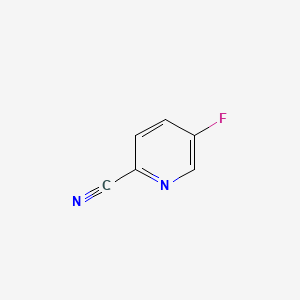

2-氰基-5-氟吡啶

概述

描述

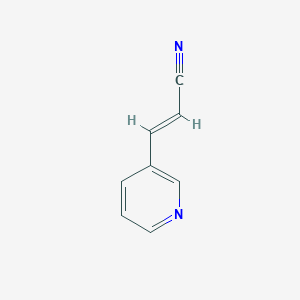

2-Cyano-5-fluoropyridine, also known as 5-Fluoro-2-pyridinecarbonitrile, is a member of pyridines . It is a pyridine derivative with a fluorine and a nitrile at 2- and 5-positions . It is used as a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Synthesis Analysis

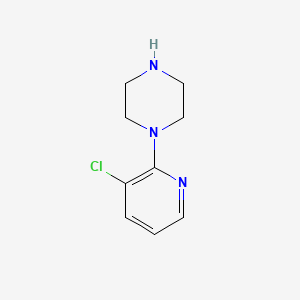

The synthesis of 2-Cyano-5-fluoropyridine involves a ring cleavage methodology reaction. A mixture of 2-cyano-5-chloropyridine and potassium fluoride in 1-methyl-2-pyrrolidinone is heated at reflux for 18 hours. After cooling, the reaction is diluted with ethyl acetate and extracted with water and brine . Another synthesis method involves the reaction of 5-cyano-2-fluoropyridine and pyrrolidine via nucleophilic aromatic substitution, followed by a Pinner reaction to yield the amidine moiety .Molecular Structure Analysis

The molecular formula of 2-Cyano-5-fluoropyridine is C6H3FN2 . The molecular weight is 122.10 g/mol . The InChI key is BHXHRMVSUUPOLX-UHFFFAOYSA-N .Chemical Reactions Analysis

The reaction of 5-cyano-2-fluoropyridine and pyrrolidine via nucleophilic aromatic substitution, followed by a Pinner reaction, yields the amidine moiety . Another reaction involves a mixture of 2-cyano-5-chloropyridine and potassium fluoride in 1-methyl-2-pyrrolidinone, heated at reflux for 18 hours .Physical And Chemical Properties Analysis

2-Cyano-5-fluoropyridine is a solid at 20 degrees Celsius . It has a molecular weight of 122.10 g/mol . The computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 . The Topological Polar Surface Area is 36.7 Ų .科学研究应用

氟嘧啶类药物在癌症治疗中的应用

氟嘧啶类药物,如 5-氟尿嘧啶 (5-FU),在癌症化疗中发挥着至关重要的作用,为各种实体瘤的治疗提供了基石。这些化合物通过抑制癌细胞中的 DNA 合成来发挥作用,从而阻止其增殖。氟嘧啶类药物的疗效已通过卡培他滨等前药的开发而得到增强,这些前药在体内代谢为活性抗癌剂,改善了治疗效果并最大限度地减少了副作用。研究的重点是通过新的递送机制和与其他治疗剂的联合用药来提高这些药物的疗效,旨在更选择性地靶向癌细胞,同时保护健康组织 (Malet-Martino & Martino, 2002)。

口服氟嘧啶类药物的进展

口服氟嘧啶类药物的开发标志着化疗的重大进步,为患者提供了与传统静脉输注相比更方便、侵入性更小的治疗选择。S-1 和卡培他滨等口服制剂在治疗结直肠癌和胃癌方面已显示出与 5-FU 相当的疗效,正在进行的研究旨在优化给药方案并最大限度地减少毒性。这些进展强调了氟嘧啶类药物在个体化医学中的重要性,其中治疗根据个体患者的需要和基因谱进行调整,以最大程度地提高治疗效果,同时减少不良反应 (Gmeiner, 2020)。

药物遗传学和药物代谢

药物遗传学领域已成为了解患者对基于氟嘧啶类药物的化疗反应差异性的关键研究领域。负责药物代谢的酶(如二氢嘧啶脱氢酶 (DPD))中的基因多态性会显著影响药物疗效和毒性。在治疗开始前识别这些基因变异可以实现化疗方案的个性化,从而可能改善治疗效果并最大限度地降低严重毒性的风险。这项研究强调了基因检测在接受氟嘧啶类药物治疗的癌症患者的临床管理中的重要性 (Del Re 等人,2017 年)。

安全和危害

作用机制

Target of Action

2-Cyano-5-fluoropyridine is a member of pyridines It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Mode of Action

Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could suggest that 2-Cyano-5-fluoropyridine might interact with its targets in a unique way due to the presence of the fluorine atom.

Biochemical Pathways

Fluoropyridines are known to have a significant impact on various biological applications .

Pharmacokinetics

It’s known that the compound is solid in form .

Result of Action

Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties .

Action Environment

It’s known that the compound is combustible and classified as acute toxic .

属性

IUPAC Name |

5-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXHRMVSUUPOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462537 | |

| Record name | 2-Cyano-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

327056-62-2 | |

| Record name | 2-Cyano-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

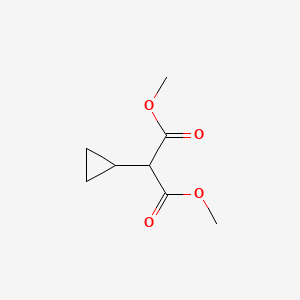

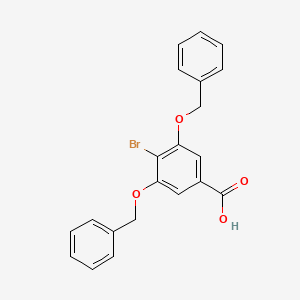

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were used to characterize 2-cyano-5-fluoropyridine and what structural insights were gained?

A1: The researchers employed a combination of spectroscopic techniques to comprehensively characterize the structure of 2-cyano-5-fluoropyridine. These included:

- FTIR (Fourier-transform infrared spectroscopy): This technique provided information about the vibrational modes of the molecule, helping identify specific functional groups present like the nitrile (C≡N) and the C-F bond. []

- FT-Raman (Fourier-transform Raman spectroscopy): Complementary to FTIR, FT-Raman spectroscopy offered additional insights into the vibrational characteristics of the molecule, further confirming the presence of specific functional groups and their bonding environments. []

- UV-Vis (Ultraviolet-visible spectroscopy): This technique helped determine the electronic transitions within the molecule, providing information about its conjugated system and potential interactions with light. []

- NMR (Nuclear Magnetic Resonance spectroscopy): This technique elucidated the arrangement of carbon and hydrogen atoms within the molecule, confirming its structure and providing details about the electronic environment surrounding each atom. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)